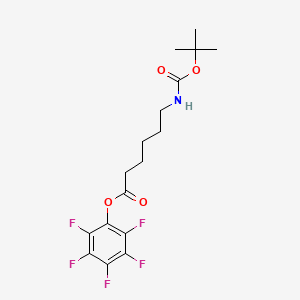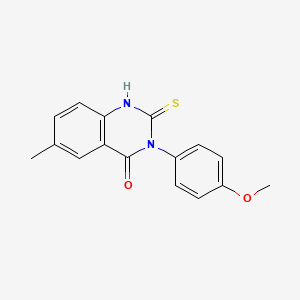![molecular formula C7H14N2O2 B8658303 [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL](/img/structure/B8658303.png)
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL
Descripción general
Descripción
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL is a chiral compound with a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperazine.
Acetylation: The piperazine is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxymethylation: The acetylated piperazine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acetylation and hydroxymethylation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Acetyl-2-piperazinecarboxylic acid.
Reduction: 4-Ethyl-2-piperazinemethanol.
Substitution: 4-Acetyl-2-piperazinealkyl derivatives.
Aplicaciones Científicas De Investigación
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Acetyl-2-piperazinemethanol: The enantiomer of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL, which may have different biological activities.
4-Acetylpiperazine: Lacks the hydroxymethyl group, leading to different chemical properties and reactivity.
2-Piperazinemethanol: Lacks the acetyl group, resulting in different biological and chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-[(3S)-3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3/t7-/m0/s1 |
Clave InChI |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N1CCN[C@@H](C1)CO |
SMILES canónico |
CC(=O)N1CCNC(C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)






![benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8658300.png)


![1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B8658321.png)

